molecular formula C12H19N3O2 B2400770 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 951998-27-9

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B2400770
CAS RN: 951998-27-9
M. Wt: 237.303
InChI Key: PDVSXECVCLIKIX-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone, also known as Fmoc-piperazine-Furamide, is a chemical compound that has gained significant attention in scientific research for its potential applications in drug development.

Scientific Research Applications

  • Asymmetric Synthesis and Chiral Building Blocks :

    • The compound has been utilized in the asymmetric synthesis of enantiomers of trifluoro-1-furan-2-yl-ethylamine and trifluoroalanine from trifluoro-1-furan-2-yl-ethanone, highlighting its potential as a chiral building block in organic synthesis (Demir et al., 2001).
  • Synthesis of Novel Compounds and Antibacterial Activity :

    • Research has been conducted on the synthesis of novel pyrazole derivatives from furan-2-yl-1-(4-morpholinophenyl)prop-2-ene-1-one and their antibacterial properties, demonstrating the compound's role in the development of new antimicrobial agents (Khumar et al., 2018).
  • Synthesis of Amides for Potential Therapeutic Applications :

    • The compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, showing its application in the development of potential therapeutic agents (Koroleva et al., 2011).
  • Development of Antitubercular Agents :

    • It has been involved in the synthesis of ethanone derivatives with a furan nucleus for their evaluation as antitubercular agents, contributing to the field of tuberculosis treatment (Bhoot et al., 2011).
  • Applications in Iminofuran Chemistry :

    • The compound has been explored in the context of iminofuran chemistry, particularly in reactions leading to the formation of new heterocyclic systems, which can have various pharmaceutical applications (Nasibullina et al., 2015).
  • Role in Photoinduced Oxidative Annulation :

    • It has been used in photoinduced direct oxidative annulation processes, facilitating the synthesis of highly functionalized polyheterocyclic ethanones, important in the field of organic chemistry and material science (Zhang et al., 2017).
  • Antibacterial and Antifungal Applications :

    • The compound's derivatives have been synthesized and tested for antibacterial and antifungal activities, showing its potential in combating microbial infections (N et al., 2021).
  • Potential in Treating Inflammatory Disorders :

    • Research includes the synthesis of furan derivatised benzothiazepine analogues starting from furan-2-yl ethanone, showing promise in treating inflammatory disorders and as VRV-PL-8a and H+/K+ ATPase inhibitors (Lokeshwari et al., 2017).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-4-6-15(7-5-14)12(16)10-13-9-11-3-2-8-17-11/h2-3,8,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSXECVCLIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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